molecular formula C24H30N2O5S B4102709 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one

Cat. No.: B4102709
M. Wt: 458.6 g/mol
InChI Key: SSNZNOUPUDJZHL-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylamino propyl group, the dimethoxyphenyl group, and the thienylcarbonyl group. Each step involves specific reagents and catalysts to ensure the correct functionalization of the molecule.

Chemical Reactions Analysis

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

    1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    1-[3-(Diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a fluorophenyl group instead of a dimethoxyphenyl group.

These comparisons highlight the uniqueness of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-5-25(6-2)12-8-13-26-21(17-15-16(30-3)10-11-18(17)31-4)20(23(28)24(26)29)22(27)19-9-7-14-32-19/h7,9-11,14-15,21,28H,5-6,8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZNOUPUDJZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one
Reactant of Route 2
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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one
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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one
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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one
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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one
Reactant of Route 6
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1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one

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